molecular formula C7H7BrSZn B14885679 4-(Methylthio)phenylzinc bromide

4-(Methylthio)phenylzinc bromide

Cat. No.: B14885679
M. Wt: 268.5 g/mol
InChI Key: WWCFBGMMPKBMMZ-UHFFFAOYSA-M
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Description

4-(Methylthio)phenylzinc bromide is an organozinc compound with the molecular formula CH3SC6H4ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)phenylzinc bromide can be synthesized through the reaction of 4-(methylthio)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

CH3SC6H4Br+ZnCH3SC6H4ZnBr\text{CH}_3\text{SC}_6\text{H}_4\text{Br} + \text{Zn} \rightarrow \text{CH}_3\text{SC}_6\text{H}_4\text{ZnBr} CH3​SC6​H4​Br+Zn→CH3​SC6​H4​ZnBr

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The bromide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or toluene.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-(Methylthio)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methylthio)phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile in the presence of a catalyst. The general steps are:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)phenylzinc bromide is unique due to its combination of the methylthio group and zinc, which provides a balance of reactivity and stability. This makes it particularly useful in cross-coupling reactions where other organometallic compounds might be less effective .

Properties

Molecular Formula

C7H7BrSZn

Molecular Weight

268.5 g/mol

IUPAC Name

bromozinc(1+);methylsulfanylbenzene

InChI

InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

WWCFBGMMPKBMMZ-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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